Benzyl 3-(hydrazinomethyl)azetidine-1-carboxylate
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Overview
Description
Benzyl 3-(hydrazinomethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C12H17N3O2 and a molecular weight of 235.28 g/mol . This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics .
Preparation Methods
The synthesis of Benzyl 3-(hydrazinomethyl)azetidine-1-carboxylate involves several steps. One common synthetic route includes the treatment of 3,4,6-tri-O-benzyl-D-galactal with mercury sulfate in the presence of sulfuric acid to afford a hydroxy-trans-enal. This intermediate is then subjected to chemoselective reduction with cerium chloride and sodium borohydride to yield the desired azetidine derivative .
Chemical Reactions Analysis
Benzyl 3-(hydrazinomethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the hydrazinomethyl group can be replaced by other nucleophiles.
Ring-Opening Reactions: Due to the ring strain in azetidines, ring-opening reactions are common, leading to the formation of linear or expanded ring compounds
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzyl 3-(hydrazinomethyl)azetidine-1-carboxylate has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of Benzyl 3-(hydrazinomethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydrazinomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The azetidine ring’s strain and reactivity also play a role in its mechanism of action, allowing it to participate in various chemical reactions within biological systems .
Comparison with Similar Compounds
Benzyl 3-(hydrazinomethyl)azetidine-1-carboxylate can be compared with other azetidine derivatives, such as:
Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate: This compound has a hydroxymethyl group instead of a hydrazinomethyl group, leading to different reactivity and applications.
Benzyl 3-(aminomethyl)azetidine-1-carboxylate:
Properties
Molecular Formula |
C12H17N3O2 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
benzyl 3-(hydrazinylmethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H17N3O2/c13-14-6-11-7-15(8-11)12(16)17-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9,13H2 |
InChI Key |
UQNQAVSAUWOCHM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)CNN |
Origin of Product |
United States |
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